L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine
Description
L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine is a synthetic pentapeptide with the amino acid sequence Ile-Lys-Lys-Tyr-Val.
- Isoleucine (Ile): A hydrophobic branched-chain amino acid contributing to structural stability.
- Tyrosine (Tyr): Contains a phenolic hydroxyl group, enabling hydrogen bonding, aromatic interactions, or post-translational modifications (e.g., phosphorylation).
- Valine (Val): A hydrophobic residue at the C-terminus, balancing the peptide’s overall hydrophobicity.
Properties
CAS No. |
614757-84-5 |
|---|---|
Molecular Formula |
C32H55N7O7 |
Molecular Weight |
649.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C32H55N7O7/c1-5-20(4)26(35)31(44)37-24(11-7-9-17-34)28(41)36-23(10-6-8-16-33)29(42)38-25(18-21-12-14-22(40)15-13-21)30(43)39-27(19(2)3)32(45)46/h12-15,19-20,23-27,40H,5-11,16-18,33-35H2,1-4H3,(H,36,41)(H,37,44)(H,38,42)(H,39,43)(H,45,46)/t20-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
PDTROJXXRVXTCP-BCAOEVRMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-isoleucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-lysine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-lysine, L-tyrosine, and L-valine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and the processes are automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences or chemical groups.
Scientific Research Applications
L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic uses, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The molecular targets and pathways involved can vary based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis compare L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine with structurally related peptides derived from the evidence:
Structural and Functional Differences
Chain Length and Composition
- Target Pentapeptide : The five-residue structure balances charged (Lys) and hydrophobic (Ile, Val) residues. The dual lysines distinguish it from shorter analogs like the tripeptide in , which lacks cationic residues .
- Hexapeptide (CAS 133605-55-7): Includes histidine, which can act as a proton donor/acceptor, and proline, which restricts conformational flexibility. This contrasts with the target’s lysine-rich, proline-free sequence .
- Heptapeptide (CAS 652969-13-6) : Contains tryptophan (bulky aromatic) and threonine (hydroxyl), enabling diverse interactions absent in the target peptide .
Charge and Solubility
- The target’s two lysines confer a net positive charge, enhancing solubility in polar solvents.
Research Findings and Implications
Stability and Bioavailability
- Shorter peptides like Val-Tyr-Val (CAS 17355-22-5) may exhibit higher membrane permeability due to reduced size, whereas the target pentapeptide’s lysines could enhance stability in physiological environments via charge-mediated interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
